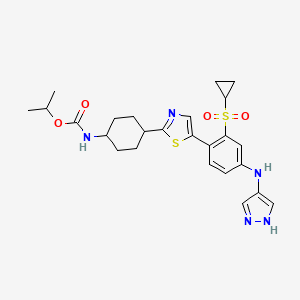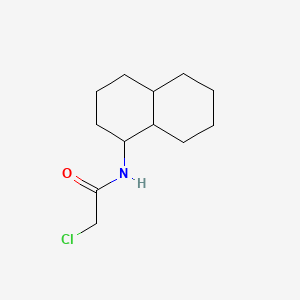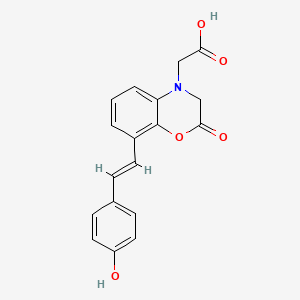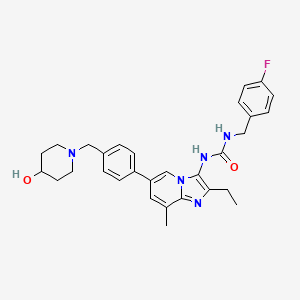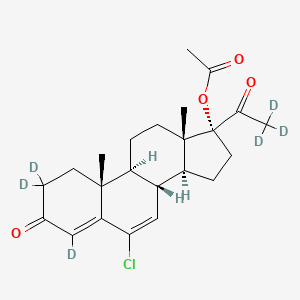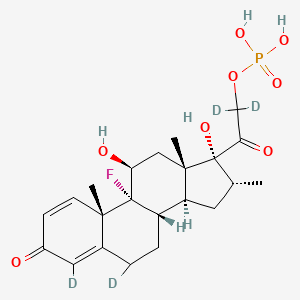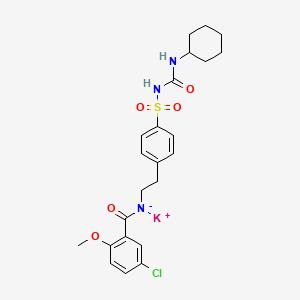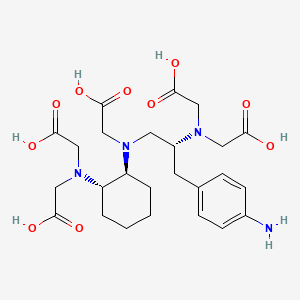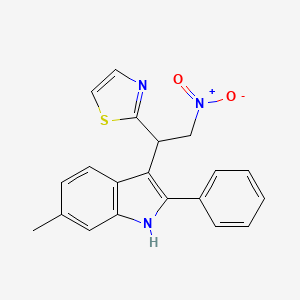
Prmt5-IN-22
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prmt5-IN-22 is a compound that acts as an inhibitor of protein arginine methyltransferase 5 (PRMT5). PRMT5 is an enzyme involved in the methylation of arginine residues on histones and other proteins, playing a crucial role in gene expression regulation, RNA splicing, and signal transduction. Inhibition of PRMT5 has shown potential in treating various cancers and other diseases by disrupting these processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Prmt5-IN-22 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of the Core Structure: This involves the construction of the core scaffold through a series of condensation and cyclization reactions.
Functional Group Modifications: Introduction of functional groups that enhance the binding affinity and selectivity towards PRMT5.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to achieve the desired purity
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and yield, and implementing efficient purification methods. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Prmt5-IN-22 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Prmt5-IN-22 has a wide range of scientific research applications, including:
Cancer Research: Inhibition of PRMT5 has shown promise in treating various cancers by disrupting gene expression and RNA splicing processes essential for cancer cell survival
Epigenetics: Studying the role of PRMT5 in gene regulation and chromatin remodeling.
Neurodegenerative Diseases: Investigating the potential of PRMT5 inhibitors in treating diseases like Alzheimer’s and Parkinson’s.
Inflammatory Diseases: Exploring the role of PRMT5 in inflammation and its potential as a therapeutic target.
Mecanismo De Acción
Prmt5-IN-22 exerts its effects by inhibiting the enzymatic activity of PRMT5. This inhibition prevents the methylation of arginine residues on histones and other proteins, leading to alterations in gene expression, RNA splicing, and signal transduction. The molecular targets and pathways involved include:
Histone Methylation: Inhibition of PRMT5 reduces symmetric dimethylation of histone arginine residues, affecting chromatin structure and gene expression.
RNA Splicing: PRMT5 inhibition disrupts the methylation of splicing factors, leading to alternative splicing events.
Signal Transduction: PRMT5 inhibition affects various signaling pathways, including those involved in cell proliferation and survival.
Comparación Con Compuestos Similares
Prmt5-IN-22 can be compared with other PRMT5 inhibitors, such as:
PF-06939999: A SAM-competitive PRMT5 inhibitor with antitumor activity in splicing dysregulated non-small cell lung cancer.
MRTX1719: An MTA-cooperative PRMT5 inhibitor that exhibits synthetic lethality in MTAP-deleted cancers.
Uniqueness of this compound
This compound is unique in its specific binding affinity and selectivity towards PRMT5, making it a valuable tool in research and potential therapeutic applications. Its distinct chemical structure and mechanism of action differentiate it from other PRMT5 inhibitors .
Similar Compounds
- PF-06939999
- MRTX1719
- JNJ-64619178
- GSK3326595
Propiedades
Fórmula molecular |
C48H68N12O19 |
|---|---|
Peso molecular |
1117.1 g/mol |
Nombre IUPAC |
2-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,5S,8S,14R)-14-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-(3-amino-3-oxopropyl)-5-[(4-nitrophenyl)methyl]-3,6,15-trioxo-1,4,7-triazacyclopentadecane-8-carbonyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-amino-3-oxopropyl]propanedioic acid |
InChI |
InChI=1S/C48H68N12O19/c1-22(2)37(58-45(72)34-11-8-18-59(34)24(4)61)46(73)54-29-10-7-5-6-9-28(41(68)57-33(21-36(63)64)43(70)51-23(3)39(66)55-31(38(50)65)20-27(47(74)75)48(76)77)52-44(71)32(19-25-12-14-26(15-13-25)60(78)79)56-42(69)30(53-40(29)67)16-17-35(49)62/h12-15,22-23,27-34,37H,5-11,16-21H2,1-4H3,(H2,49,62)(H2,50,65)(H,51,70)(H,52,71)(H,53,67)(H,54,73)(H,55,66)(H,56,69)(H,57,68)(H,58,72)(H,63,64)(H,74,75)(H,76,77)/t23-,28-,29+,30-,31-,32-,33-,34-,37-/m0/s1 |
Clave InChI |
SWPUUXFRWUEJTO-XIVWULQASA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC(C(=O)O)C(=O)O)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]1CCCCC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)[N+](=O)[O-])CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)C |
SMILES canónico |
CC(C)C(C(=O)NC1CCCCCC(NC(=O)C(NC(=O)C(NC1=O)CCC(=O)N)CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C(=O)O)C(=O)O)C(=O)N)NC(=O)C3CCCN3C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(2S)-2-amino-4-methylpentoxy]-4,6-dimethyl-5-oxobenzo[c][2,7]naphthyridine-9-carbonitrile;hydrochloride](/img/structure/B12399175.png)
